molecular formula C19H17N3O3 B2978648 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034464-36-1

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2978648
CAS No.: 2034464-36-1
M. Wt: 335.363
InChI Key: WDMHXZNVWKYYME-UHFFFAOYSA-N
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Description

N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked via a methyl group to a pyridine ring substituted with a 2-oxopyrrolidin moiety.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18-6-3-7-22(18)15-8-13(10-20-12-15)11-21-19(24)17-9-14-4-1-2-5-16(14)25-17/h1-2,4-5,8-10,12H,3,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHXZNVWKYYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Cellular Effects

While specific cellular effects of this compound are not yet fully understood, compounds with similar structures have been shown to exhibit significant biological activity. For instance, compounds with a pyrrolidine-2-one scaffold have been found to be recurrent in antitumor agents.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been associated with various biological activities.

Biological Activity

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for various biological activities, and is functionalized with a pyridine and a pyrrolidinone moiety. The structural formula can be represented as follows:

C20H23N3O2\text{C}_{20}\text{H}_{23}\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The pyridine ring may engage in π-π stacking interactions with aromatic amino acids in proteins, modulating receptor activity.
  • Enzyme Inhibition : The pyrrolidinone ring can interact with enzyme active sites, potentially inhibiting enzymatic activity and altering metabolic pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, some studies have shown that similar compounds can induce apoptosis in cancer cell lines, demonstrating IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF7 (Breast)25.72 ± 3.95Induces apoptosis
Compound BU87 (Glioblastoma)45.2 ± 13.0Cytotoxicity

2. Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Studies have reported minimum inhibitory concentrations (MIC) against various pathogens:

CompoundPathogenMIC (μg/mL)
Compound CM. tuberculosis8
Compound DFungal strains2

3. Neurological Effects

The compound's potential as a therapeutic agent for neurological disorders is under investigation, particularly due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of benzofuran derivatives, it was found that the compound significantly inhibited tumor growth in vivo models, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of similar benzofuran compounds against M. tuberculosis, revealing promising results with low cytotoxicity towards mammalian cells.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The 2-oxopyrrolidin group in the target compound contrasts with the morpholine, piperazine, or alkylamine groups in 4d–4i. Pyrrolidinone introduces a polar lactam moiety, which may enhance solubility compared to morpholine (4d, 4i) .

Pharmacophore Alignment : While 4d–4i prioritize benzamide/isonicotinamide groups, the target’s benzofuran-carboxamide could modulate steric bulk and π-π stacking interactions.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs 4d–4i exhibit melting points between 192–227°C, correlating with crystallinity influenced by polar substituents (e.g., morpholine in 4d vs. isonicotinamide in 4i) .
  • Molecular Weight : The target (MW: 348.38 g/mol) is lighter than 4d–4i (MW: 444.4–532.5 g/mol), likely due to the absence of thiazole sulfur and chlorine atoms.

Pharmacological Implications

  • Bioactivity Potential: Analogs 4d–4i were synthesized for antimicrobial or kinase-inhibitory applications, though specific data are pending. The target’s benzofuran moiety is associated with anti-inflammatory and anticancer activity in unrelated studies, suggesting divergent therapeutic pathways .
  • SAR Insights : The 2-oxopyrrolidin group may mimic cyclic amine pharmacophores in 4d–4i but with improved metabolic stability due to reduced basicity.

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